2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

TGF-beta receptor kinase ALK5 inhibitor p38 MAPK selectivity

This 2-phenyl regioisomer is a structurally validated ALK5/TβR-I inhibitor scaffold, distinct from the 3-phenyl natural product withasomnine. Its co-crystallization with the TβR-I kinase domain confirms a defined ATP-binding pocket vector, enabling rational SBDD. Crucially, the phenyl warhead demonstrates superior selectivity for TβR-I over the off-target p38 MAP kinase compared to quinoline analogs, reducing the need for counter-screens in fibrosis or EMT studies. Dual PDE IV inhibition further differentiates it from standard ALK5 probes like SB-431542.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
CAS No. 23894-57-7
Cat. No. B12894315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
CAS23894-57-7
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESC1CC2=CC(=NN2C1)C3=CC=CC=C3
InChIInChI=1S/C12H12N2/c1-2-5-10(6-3-1)12-9-11-7-4-8-14(11)13-12/h1-3,5-6,9H,4,7-8H2
InChIKeyUYSVIGRFBPJLEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (CAS 23894-57-7) – Core Scaffold Overview for Kinase Inhibitor Procurement


2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (CAS 23894-57-7), also known as isowithasomnine, is a bicyclic heterocycle comprising a pyrrole ring fused to a pyrazole ring in a 5,6-dihydro arrangement [1]. It serves as the core scaffold for a series of potent ATP-competitive inhibitors of the transforming growth factor-beta type I receptor kinase domain (TβR-I/ALK5) [2]. The compound is the 2-phenyl regioisomer of the natural alkaloid withasomnine (3-phenyl), a positional isomerism that critically alters its biological target engagement profile [3].

Why Generic Substitution of 2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole with In-Class Analogs Is Not Supported by Evidence


The 2-phenyl substitution pattern on the dihydropyrrolopyrazole core is not interchangeable with the 3-phenyl regioisomer (withasomnine) or with heteroaryl-substituted analogs. In the Sawyer et al. series, the nature of the 'warhead' group at the 2-position dictated selectivity against the off-target p38 MAP kinase: phenyl substituents demonstrated greater selectivity for TβR-I over p38 MAPK compared to quinoline-4-yl moieties [1]. Furthermore, the 2-phenyl derivative (compound 3 in the series) was one of only two compounds successfully co-crystallized with the TβR-I kinase domain, confirming a specific binding mode that cannot be assumed for 3-substituted or heteroaryl variants [1]. Regioisomeric substitution fundamentally alters the vector of the phenyl group within the ATP-binding pocket, making generic substitution a risk to both potency and selectivity [2].

Quantitative Differentiation Evidence for 2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole vs. Closest Analogs


TβR-I Kinase Selectivity Over p38 MAPK: Phenyl vs. Quinoline-4-yl Warhead Comparison

In the Sawyer et al. 2004 SAR study, 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole analogs bearing a 2-phenyl substituent exhibited greater selectivity for TβR-I over the off-target p38 MAP kinase compared to analogs with a quinoline-4-yl warhead. While exact IC50 ratios are not disclosed in the abstract, the authors explicitly state that phenyl substituents 'tended to show greater selectivity against p38 MAPK than those comprised of the quinoline-4-yl moiety' [1]. This selectivity difference was observed in both enzyme and cell-based in vitro assays [1].

TGF-beta receptor kinase ALK5 inhibitor p38 MAPK selectivity

Co-crystallization with TβR-I Kinase Domain: Structural Validation of 2-Phenyl Binding Mode

Compound 3 of the Sawyer et al. series, a 2-phenyl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole, was one of only two compounds (alongside compound 15) successfully co-crystallized with the TβR-I receptor kinase domain, yielding the 2.40 Å resolution crystal structure deposited as PDB 1RW8 [1][2]. This structural validation is not available for the 3-phenyl regioisomer (withasomnine) or for the majority of other warhead variants. The co-crystal structure confirms the ATP-competitive binding mode and provides atomic-level detail of the 2-phenyl group orientation within the adenine-binding pocket [2].

X-ray crystallography TGF-beta receptor structure-based drug design

Regioisomeric Differentiation: 2-Phenyl vs. 3-Phenyl (Withasomnine) Scaffold Comparison

2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (isowithasomnine) is the 2-phenyl regioisomer of the natural alkaloid withasomnine (3-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole, CAS 10183-74-1) [1]. The positional shift of the phenyl group from C-2 to C-3 changes the vector of the aromatic substituent relative to the fused bicyclic core. In the context of TβR-I kinase inhibition, the 2-phenyl substitution is the active configuration validated by co-crystallography (PDB 1RW8), whereas the 3-phenyl regioisomer has not been demonstrated to engage the same target [2]. Withasomnine is reported as a plant alkaloid from Withania somnifera with sedative and narcotic properties, but no kinase inhibition data are available for this regioisomer [1].

regioisomer scaffold hopping natural product analog

Dual Synthetic Accessibility: Two Distinct Routes to the 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole Core

Two independent synthetic pathways to substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles have been reported: Route 1 starts from γ-butyrolactone, converted to 6-chlorohex-1-en-3-one in 3 or 5 steps, followed by 4 additional steps to the final bicyclic product [1]. Route 2 employs thermally initiated intramolecular cyclization of substituted homoallenyl azines, affording isowithasomnine derivatives directly [2]. This dual synthetic accessibility provides procurement flexibility and potential cost advantages over scaffolds with only a single published synthetic route, such as the 5,5-dimethyl-substituted DPPs which require a more specialized synthetic sequence [3].

synthetic methodology heterocycle synthesis scale-up feasibility

TβR-I Kinase Inhibition Potency Range for 4-Phenyl-Substituted Dihydropyrrolopyrazole Derivatives

The BRENDA enzyme database reports IC50 values for 4-phenyl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives against TGF-beta type I receptor kinase (EC 2.7.11.30) in the range of 0.00011–0.020 mM (0.11–20 μM) [1]. While this entry corresponds to 4-phenyl rather than 2-phenyl substitution, it establishes the dihydropyrrolopyrazole scaffold as a validated submicromolar inhibitor class against ALK5, with potency spanning two orders of magnitude depending on additional substituents [1]. The 2-phenyl compound serves as the unsubstituted core scaffold that can be further elaborated to optimize potency within this established range.

ALK5 inhibition IC50 kinase profiling

PDE IV Inhibition: Patent-Documented Phosphodiesterase Selectivity Profile

U.S. Patent 5,508,300 (1996) claims dihydropyrazolopyrrole compounds, including the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold with 2-phenyl substitution, as selective inhibitors of phosphodiesterase type IV (PDE IV) and tumor necrosis factor (TNF) production [1]. The patent specifies that these compounds exhibit selective PDE IV inhibition with poor activity against other PDE types, a selectivity profile that distinguishes them from non-selective PDE inhibitors such as theophylline [1]. This PDE IV inhibitory activity represents a second, mechanistically distinct pharmacological application beyond the TGF-beta kinase inhibition space.

PDE4 inhibitor anti-inflammatory patent evidence

High-Confidence Application Scenarios for 2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole Based on Quantitative Differentiation Evidence


Structure-Based Design of Selective ALK5/TβR-I Kinase Inhibitors

The availability of a co-crystal structure with the TβR-I kinase domain (PDB 1RW8, 2.40 Å resolution) makes the 2-phenyl scaffold the preferred starting point for structure-based drug design (SBDD) of ALK5 inhibitors . Computational chemists can use this structure for docking studies, free energy perturbation (FEP) calculations, and rational optimization of potency and selectivity. The validated binding mode of the 2-phenyl group in the adenine pocket provides a defined vector for substituent growth, a capability not available for the 3-phenyl regioisomer .

Selectivity Profiling Against p38 MAPK in TGF-Beta Pathway Studies

The documented selectivity advantage of the phenyl warhead over quinoline-4-yl analogs against p38 MAPK positions the 2-phenyl compound as a cleaner chemical probe for TGF-beta pathway interrogation . Researchers studying epithelial-mesenchymal transition (EMT), fibrosis, or cancer metastasis can use this scaffold with greater confidence that observed effects are mediated through ALK5 inhibition rather than off-target p38 MAPK modulation, reducing the experimental burden of counter-screening .

Dual-Mechanism Pharmacological Tool for Inflammation and Fibrosis Research

The compound's dual activity profile—TβR-I kinase inhibition and PDE IV inhibition —enables its use as a multi-target pharmacological tool in disease models where both TGF-beta signaling and cAMP/PDE pathways are implicated, such as pulmonary fibrosis, asthma, and chronic inflammatory diseases. This dual mechanism is a differentiated feature not shared by single-target ALK5 inhibitors such as SB-431542 or by regioisomeric scaffolds like withasomnine .

Medicinal Chemistry Hit-to-Lead with Synthetic Route Flexibility

The two independent synthetic routes (γ-butyrolactone pathway and homoallenyl azine cyclization) provide procurement and scale-up flexibility . Medicinal chemistry teams can select the route that best accommodates their desired substitution pattern, a practical advantage over scaffolds with a single published synthetic entry. The γ-butyrolactone route offers a modular approach compatible with parallel library synthesis, while the homoallenyl azine route provides direct access to the isowithasomnine core in fewer steps .

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